1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone

Lipophilicity Drug Design Scaffold Optimization

2-Chloroimidazo[1,2-a]pyrazine intermediate for kinase inhibitor SAR. The 2-chloro substituent serves as a halogen bond donor for ATP-binding pocket engagement (CHK1, Aurora kinases). Unlike des-chloro (LogP ~0.8) or 2,6-dimethyl analogs (LogP ~1.5), this compound has XLogP3-AA=1.7 for balanced permeability. Direct precursor to coelenterazine analogues for luciferase reporter gene assays. Procure this specific intermediate to maintain QSAR integrity and avoid potency switches.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
CAS No. 87597-24-8
Cat. No. B11717441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone
CAS87597-24-8
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=C2N1C=CN=C2)Cl
InChIInChI=1S/C8H6ClN3O/c1-5(13)7-8(9)11-6-4-10-2-3-12(6)7/h2-4H,1H3
InChIKeyMNRHQKFWUCDKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone (CAS 87597-24-8): Structural and Chemical Baseline for Research Procurement


1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class, characterized by a chlorine atom at the 2-position and an ethanone group at the 3-position of the fused bicyclic core [1]. It is a synthetic intermediate scaffold, not a final pharmaceutical agent. Its molecular formula is C8H6ClN3O with a molecular weight of 195.60 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 47.3 Ų [1]. This compound is primarily supplied for research and development purposes .

Why Generic Substitution is Risky for 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone in Structure-Activity Relationships


The 2-chloro and 3-ethanone substituents on the imidazo[1,2-a]pyrazine core are not passive structural features; they are critical determinants of reactivity and molecular recognition. Substituting this compound with a non-chlorinated analog like 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone (CAS 78109-26-9) or a 2-trifluoromethyl derivative (1-(2-Trifluoromethyl-imidazo[1,2-a]pyrazin-3-yl)ethanone) introduces significant changes in lipophilicity, electronic distribution, and steric profile [1]. In the context of inhibitor design, even minor modifications at the 2-position of imidazo[1,2-a]pyrazines have been shown to cause potency switches between kinase targets like CHK1 and MK2 . Therefore, a seemingly similar analog cannot be reliably used as a drop-in replacement without invalidating the quantitative structure-activity relationship (QSAR) of a lead series.

Product-Specific Quantitative Evidence Guide for Differentiating 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone


Enhanced Lipophilicity vs. Des-Chloro Analog Driven by 2-Chloro Substitution

The 2-chloro substituent on 1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone significantly increases its lipophilicity compared to the des-chloro analog 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone. The target compound has a computed XLogP3-AA of 1.7 [1], while the des-chloro analog (PubChem CID 45116990) has a computed XLogP3-AA of approximately 0.8 [2]. This represents a >2-fold increase in calculated logP, indicating superior membrane permeability potential which is a crucial parameter in cell-based assays and pharmacokinetic profiling.

Lipophilicity Drug Design Scaffold Optimization

Increased Molecular Weight and Heavy Atom Count for Enhanced Target Binding

The target compound possesses a higher molecular weight (195.60 g/mol) and heavy atom count (13) compared to the des-chloro analog (161.16 g/mol, 11 heavy atoms) [1][2]. The chlorine atom provides additional van der Waals interactions and potential halogen bonding, which are known to enhance binding affinity in kinase targets. While no direct IC50 data is available for this specific compound, the imidazo[1,2-a]pyrazine scaffold with halogen substitution at the 2-position has been shown to be a key optimization vector for CHK1 and Aurora kinase inhibitors [3].

Pharmacophore Modeling Medicinal Chemistry Kinase Inhibitor

Distinct Reactivity Profile as a Coelenterazine Analog Precursor

Patents describe the use of substituted imidazo[1,2-a]pyrazines, including 2-chloro derivatives, as key intermediates for synthesizing coelenterazine analogs used in bioluminescent assays [1]. The chloro substituent at the 2-position acts as a reactive handle for nucleophilic aromatic substitution, enabling derivatization. This contrasts with the des-chloro analog, which lacks this site for further functionalization. The specific utility of 1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone as a building block for advanced luminescent probes is a differentiating factor for procurement when the experimental goal is probe development.

Bioluminescence Luciferase Assay Coelenterazine

Optimal Application Scenarios for 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone (87597-24-8)


Lead Optimization of Kinase Inhibitors Requiring Halogen Bonding

The 2-chloro substituent on this scaffold offers a strategic advantage for establishing halogen bonds within the ATP-binding pocket of kinases like CHK1 or Aurora kinases. Procurement of this specific intermediate enables SAR exploration where the chlorine atom is directly utilized for target engagement, as inferred from structural studies of imidazo[1,2-a]pyrazine-based Aurora inhibitors [1], rather than starting from a non-functionalized core.

Synthesis of Bioluminescent Coelenterazine Analogs

As disclosed in patent literature, 2-chloro-substituted imidazo[1,2-a]pyrazines are direct precursors to coelenterazine analogues. Procuring 1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone is essential for chemistry teams developing novel luciferase substrates for reporter gene assays [2], where the chlorine atom serves as the critical reactive site for subsequent coupling reactions.

QSAR Model Calibration with a Halogenated Scaffold Point

For computational chemists building predictive models for imidazo[1,2-a]pyrazine-based inhibitors, this compound provides a valuable data point for the effect of a 2-chloro substituent on physicochemical properties (XLogP3-AA = 1.7) compared to the des-chloro (XLogP3-AA ~0.8) or 2,6-dimethyl (XLogP3-AA ~1.5) analogs [3]. Its inclusion in a training set allows for more accurate prediction of halogen effects in lead optimization.

Quote Request

Request a Quote for 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.